2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKYLDEIAJIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Pyridazinone Formation
One foundational approach involves reacting halogenated pyridine derivatives with hydrazine monohydrate to form hydrazino intermediates, which upon reduction yield aminopyridine derivatives. This strategy is adapted for preparing the pyridazinone ring system with pyridine substitution.
Starting Material Preparation:
3-substituted-2,5,6-trifluoropyridine derivatives are synthesized via defluorination of tetrafluoropyridine compounds in aqueous ammonia with zinc catalyst.Hydrazine Reaction:
The trifluoropyridine is reacted with hydrazine monohydrate (3 to 15 equivalents, preferably 3 to 8) in n-propanol at 50–150°C (preferably 30–100°C) for 2–10 hours to yield 2-hydrazino-3-substituted difluoropyridines.Catalytic Reduction:
The hydrazino intermediate is hydrogenated using Raney nickel catalyst under mild conditions to reduce the hydrazino group to an amino group, forming 2-aminopyridine derivatives.
This method offers mild conditions and high purity products, avoiding harsh high-temperature and high-pressure conditions typical of aqueous ammonia amination methods.
Functionalization with Aminoethyl Side Chain
The aminoethyl substituent at the 2-position can be introduced by nucleophilic substitution or reductive amination strategies on appropriately functionalized pyridazinone intermediates. While direct literature on this exact step for the target compound is limited, analogous procedures involve:
Using hydrazine hydrate reflux in ethanol or butanol to functionalize quinazolinone or pyridazinone derivatives, facilitating amino group introduction.
Subsequent alkylation or reductive amination with haloalkyl amines or aminoalkylating agents under reflux or catalytic conditions to install the 2-(2-aminoethyl) moiety.
Detailed Reaction Conditions and Yields
Analytical Data Supporting Preparation
1H-NMR Spectroscopy confirms the presence of characteristic proton signals corresponding to aminoethyl and pyridine protons after each step, indicating successful transformations.
Yield and Purity : Reported yields range from 75% to over 85% for key intermediates, with high purity achieved through controlled reaction conditions and purification steps such as recrystallization.
Comparative Analysis of Preparation Methods
Summary of Research Findings
The hydrazine monohydrate substitution followed by catalytic hydrogenation is the most established and efficient method for preparing 2-aminopyridine derivatives and related pyridazinones with aminoethyl substituents.
Use of Raney nickel catalyst enables mild reduction conditions, improving product purity and yield.
Natural product catalysts such as betaine and guanidine carbonate offer promising green chemistry alternatives for related pyridone derivatives, suggesting avenues for method development.
Analytical techniques such as 1H-NMR and recrystallization protocols ensure structural confirmation and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical setup for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, oximes, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazinones, including 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study : A study published in Medicinal Chemistry demonstrated that pyridazinone derivatives can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have tested its efficacy against a range of bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
Case Study : In a study published in the Journal of Antibiotics, researchers reported that certain pyridazinone derivatives showed promising results against drug-resistant bacterial strains, indicating their potential as new antibiotics .
Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : A publication in Neuroscience Letters highlighted the neuroprotective effects of pyridazine derivatives in animal models of neurodegeneration, showing reduced oxidative stress and inflammation .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Substituent Effects on Solubility: The 2-aminoethyl group in the target compound enhances water solubility compared to non-polar substituents (e.g., phenyl or benzyl groups) . Halogenation (e.g., 5-chloro derivatives) increases lipophilicity, reducing aqueous solubility but improving membrane permeability .
Aminoethyl vs. Acetohydrazide at position 2: The former offers basicity for salt formation (e.g., hydrochloride salts), while the latter may participate in hydrogen bonding for target recognition .
Biological Activity Trends: Anticonvulsant activity is observed in 5-chloro-6-phenyl derivatives, likely due to halogen-induced modulation of CNS targets . Hydrogen-bonding groups (e.g., aminoethyl) may enhance interactions with enzymes or receptors, though specific pharmacological data for the target compound is lacking in the evidence .
Synthetic Accessibility: N-Alkylation (e.g., 2-aminoethyl introduction) is a common step but requires optimization to avoid side reactions like over-alkylation . Microwave-assisted synthesis (e.g., in cadmium complex studies) could improve yields for analogs requiring harsh conditions .
Biological Activity
The compound 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant case studies that highlight its therapeutic potential.
Chemical Formula and Characteristics
The compound features a pyridazine core substituted with a pyridine ring and an aminoethyl group, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent activity against breast, colon, and lung cancer cells, suggesting that the pyridazine framework may play a crucial role in mediating these effects .
The mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary findings suggest that the antiproliferative activity may not be mediated through inhibition of dihydrofolate reductase (DHFR), indicating alternative pathways might be involved . This opens avenues for further research into its mode of action.
Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 5.0 | |
| Antiproliferative | Colon Cancer | 4.5 | |
| Antiproliferative | Lung Cancer | 6.0 |
Case Study 1: Synthesis and Evaluation
A notable study synthesized various derivatives of pyridazine compounds, including this compound, and evaluated their biological activities. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds, emphasizing the need for further exploration to optimize their efficacy against cancer .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyridazine derivatives, revealing that specific substitutions significantly enhance biological activity. The findings suggest that modifications to the aminoethyl side chain can lead to improved interactions with target proteins involved in cancer progression .
Q & A
Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation and nucleophilic addition-elimination mechanisms. A foundational approach involves reacting pyridazinone derivatives with aldehydes or ketones under basic conditions (e.g., sodium ethoxide) to form the target compound . Optimization includes:
- Temperature control : Reactions often require refluxing in solvents like ethanol or methanol to enhance yield .
- Catalyst selection : Bases (e.g., NaOEt) or acid catalysts may accelerate specific steps, such as ring closure or functional group activation .
- Purification : Chromatography (e.g., silica gel column) or recrystallization ensures high purity, critical for downstream biological assays .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Methodological Answer: Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–170 ppm). NOESY experiments confirm spatial arrangements of substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis provides bond lengths and angles, resolving ambiguities in stereochemistry .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Methodological Answer: Initial screening includes:
- Enzyme inhibition assays : Testing against phosphodiesterases (PDEs) or kinases via fluorescence-based or radiometric methods to measure IC values .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa, HEK293) assess selective toxicity .
- Solubility and permeability : HPLC-based solubility tests and Caco-2 cell models predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?
Methodological Answer: Contradictions arise from variability in assay conditions or compound purity. Strategies include:
- Comparative dose-response studies : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) across labs .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may influence results .
- Structural analogs : Synthesize derivatives with targeted modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .
Q. What strategies are employed to determine the environmental stability and degradation pathways of such compounds?
Methodological Answer: Environmental fate studies involve:
- Hydrolysis/photolysis assays : Expose the compound to UV light or aqueous buffers at varying pH levels, monitoring degradation via HPLC .
- Biotransformation studies : Incubate with liver microsomes or soil microbiota to identify metabolic byproducts .
- QSAR modeling : Predict persistence using parameters like logP and molecular polarizability .
Q. How is the compound's interaction with specific enzymes studied using computational and experimental approaches?
Methodological Answer: Integrated methods include:
- Molecular docking : AutoDock or Schrödinger Suite models binding poses with enzyme active sites (e.g., PDE4B), guided by crystallographic data .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k, k) to validate computational predictions .
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in enzyme targets to identify critical binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
